N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide
CAS No.:
Cat. No.: VC15668598
Molecular Formula: C15H15BrN2O3
Molecular Weight: 351.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15BrN2O3 |
|---|---|
| Molecular Weight | 351.19 g/mol |
| IUPAC Name | N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide |
| Standard InChI | InChI=1S/C15H15BrN2O3/c1-9-6-13(10(2)21-9)15(19)18-17-8-11-7-12(16)4-5-14(11)20-3/h4-8H,1-3H3,(H,18,19)/b17-8+ |
| Standard InChI Key | LCXIDRTWWUASOM-CAOOACKPSA-N |
| Isomeric SMILES | CC1=CC(=C(O1)C)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC |
| Canonical SMILES | CC1=CC(=C(O1)C)C(=O)NN=CC2=C(C=CC(=C2)Br)OC |
Introduction
Synthesis and Reaction Conditions
The synthesis of N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves condensation reactions between appropriate precursors. Common solvents used in such reactions include ethanol or dimethylformamide (DMF), with catalysts like p-toluenesulfonic acid or triethylamine often employed to enhance yields and purity.
Potential Biological Activities
While specific biological activities of N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide have not been extensively documented, compounds within the hydrazide class are known for their diverse biological properties, including antimicrobial and antiviral activities. The presence of a furan ring and a brominated methoxyphenyl group may confer unique interactions with biological targets.
Research Findings and Future Directions
Detailed research findings on N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide are scarce. Future studies should focus on elucidating its pharmacological profile, including potential antifungal, antibacterial, or anticancer activities. Additionally, exploring its chemical reactivity and stability under various conditions could provide valuable insights into its potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume